N,N-Dimethyl 2-chloro-2-phenylethylamine hydrochloride

Description

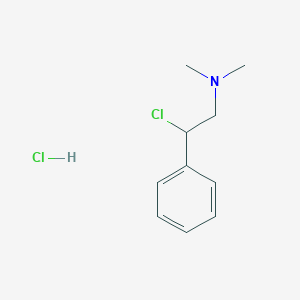

Its structure features a phenyl group attached to a chloro-substituted ethanamine backbone, with dimethyl groups on the amine nitrogen.

The hydrochloride salt enhances solubility in polar solvents, making it suitable for synthetic applications. Its structural uniqueness lies in the combination of aromatic (phenyl) and aliphatic (chloroethylamine) moieties, which may influence reactivity and biological activity.

Properties

CAS No. |

32184-20-6 |

|---|---|

Molecular Formula |

C10H15Cl2N |

Molecular Weight |

220.14 g/mol |

IUPAC Name |

2-chloro-N,N-dimethyl-2-phenylethanamine;hydrochloride |

InChI |

InChI=1S/C10H14ClN.ClH/c1-12(2)8-10(11)9-6-4-3-5-7-9;/h3-7,10H,8H2,1-2H3;1H |

InChI Key |

VRBKMMSEBOVMLJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC(C1=CC=CC=C1)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of N,N-Dimethyl 2-chloro-2-phenylethylamine hydrochloride can be achieved by treating N,N-dimethyl-2-hydroxy-2-phenylethylamine with thionyl chloride (SOCl₂) . This reaction involves the conversion of the hydroxyl group to a chloro group, resulting in the formation of the desired compound. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

N,N-Dimethyl 2-chloro-2-phenylethylamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common reagents used in these reactions include thionyl chloride for substitution and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-Dimethyl 2-chloro-2-phenylethylamine hydrochloride has several scientific research applications:

Mechanism of Action

The compound exerts its effects by irreversibly inhibiting the enzyme acetylcholinesterase . Upon dissolution in water, it forms a reactive aziridinium ion that binds to the anionic site of acetylcholinesterase, alkylating and inhibiting the enzyme . This inhibition leads to the accumulation of acetylcholine in synapses, disrupting normal neurotransmission and causing various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

- Aromatic vs. Aliphatic Backbones: The phenyl group in the target compound distinguishes it from aliphatic analogs (e.g., 2-(N,N-Dimethylamino)ethyl chloride hydrochloride).

- Substituent Effects : Diethyl vs. dimethyl groups on nitrogen influence steric bulk and electronic properties. Diethyl analogs (e.g., ) exhibit lower solubility in polar solvents compared to dimethyl derivatives .

- Chloro Position : Chloro at C2 (as in the target compound) vs. C1 (e.g., 2-chloropropyldimethylamine) alters reactivity in nucleophilic substitution reactions .

Physicochemical Properties

Notes:

- Hydrochloride salts universally improve aqueous solubility across analogs .

Biological Activity

N,N-Dimethyl 2-chloro-2-phenylethylamine hydrochloride (commonly referred to as DMEA) is a chemical compound with notable biological activities, primarily due to its irreversible inhibition of the enzyme acetylcholinesterase (AChE). This article delves into the biological activity of DMEA, including its mechanisms of action, effects on various organisms, and relevant case studies.

DMEA acts as an irreversible inhibitor of AChE, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. The mechanism involves the formation of a reactive aziridinium ion when DMEA is dissolved in water, which subsequently interacts with AChE. This interaction leads to the alkylation of the enzyme's anionic site, resulting in permanent inhibition of its activity. The biochemical pathway can be summarized as follows:

- Dissolution : DMEA dissolves in water, forming N,N-dimethyl-2-phenylaziridinium (DPA).

- Binding : DPA binds to AChE's anionic site.

- Inhibition : The binding leads to irreversible inhibition of AChE activity, causing increased levels of acetylcholine.

Toxicological Studies

Research indicates that DMEA exhibits significant toxicity in various animal models. For instance:

- In cats , exposure to DMEA can lead to severe respiratory failure and death due to acetylcholine accumulation, which disrupts normal neuromuscular function.

- In rats , studies have shown progressive central nervous system damage following exposure to DMEA, highlighting its neurotoxic potential .

Comparative Toxicity

The toxicity profile of DMEA can be compared with other known AChE inhibitors. The following table summarizes key findings:

| Compound | Mechanism | Toxicity Level | Organism Affected |

|---|---|---|---|

| N,N-Dimethyl 2-chloro-2-phenylethylamine | Irreversible AChE inhibitor | High | Cats, Rats |

| Organophosphates | Reversible/irreversible AChE inhibitors | Variable | Humans, Animals |

| Carbamates | Reversible AChE inhibitors | Moderate | Humans, Animals |

Case Studies and Research Findings

Several studies have documented the biological activity and effects of DMEA:

- Acute Toxicity in Cats : A study demonstrated that cats exposed to DMEA exhibited symptoms such as salivation, muscle tremors, and respiratory distress within hours of exposure. The study concluded that DMEA poses a significant risk to felines due to its potent neurotoxic effects .

- Neurotoxicity in Rodents : Research involving rats showed that chronic exposure to DMEA resulted in significant neurological impairment and behavioral changes. These findings suggest that DMEA may have long-term effects on cognitive functions and motor skills .

- Enzyme Inhibition Studies : Experimental assays have quantified the inhibitory effect of DMEA on AChE compared to other inhibitors. It was found that DMEA has a higher binding affinity for AChE than many commonly used pesticides, indicating its potential as a model compound for studying AChE inhibition .

Q & A

Basic: What are the common synthetic routes for N,N-Dimethyl 2-chloro-2-phenylethylamine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, a similar synthesis involves condensing 2-aminopyridine with 2-dimethylamino ethyl chloride in the presence of sodamide (NaNH₂) to form a tertiary amine intermediate . Key optimization parameters include:

- Temperature : Maintain 40–60°C to balance reactivity and side-product formation.

- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.

- Reagent Ratios : Stoichiometric excess of the alkylating agent (e.g., 2-chloroethyl precursor) improves yield.

Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) is recommended.

Basic: How can researchers ensure purity and assess impurities in this compound?

Methodological Answer:

Purity assessment requires a combination of analytical techniques:

- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30). Monitor at 254 nm for aromatic intermediates .

- NMR Spectroscopy : Confirm structural integrity via characteristic peaks: δ 2.2–2.5 ppm (N-CH₃), δ 3.5–4.0 ppm (CH₂Cl), and aromatic protons (δ 7.2–7.5 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 228.1 (base peak).

Advanced: How do structural analogs and impurities (e.g., cyclohexyl or methoxyphenyl derivatives) impact pharmacological activity?

Methodological Answer:

Structural analogs like Venlafaxine impurities (e.g., cyclohexyl or methoxyphenyl variants) demonstrate the importance of steric and electronic effects on receptor binding . For example:

- Cyclohexyl Groups : Increase lipophilicity, potentially enhancing blood-brain barrier penetration.

- Methoxy Substitutions : Alter electronic density, affecting serotonin/norepinephrine reuptake inhibition.

Researchers should perform comparative binding assays (e.g., radioligand displacement studies) using HEK-293 cells expressing target receptors. Dose-response curves (IC₅₀ values) can quantify potency differences.

Advanced: What are the degradation pathways of this compound under varying pH and temperature conditions?

Methodological Answer:

Degradation studies should be conducted in buffered solutions (pH 1–12) at 25–60°C for 1–4 weeks. Key pathways include:

- Acidic Hydrolysis : Cleavage of the C-Cl bond, forming 2-phenylethylamine derivatives.

- Oxidative Degradation : Formation of N-oxide impurities (detectable via HPLC-MS/MS) .

- Thermal Decomposition : Monitor via TGA/DSC; decomposition onset typically occurs at ~200°C. Use Arrhenius plots to predict shelf-life under accelerated conditions .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

Contradictions often arise from assay variability or impurity interference. Mitigation strategies include:

- Standardized Assay Protocols : Use uniform cell lines (e.g., SH-SY5Y for neuroactivity) and control for batch-to-batch compound variability.

- Impurity Profiling : Co-test synthesized batches with certified reference standards (e.g., USP-grade impurities) to isolate bioactivity contributions .

- Dose-Response Reproducibility : Perform triplicate experiments with statistical validation (ANOVA, p < 0.05).

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification steps .

- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite.

Advanced: What computational methods predict the compound’s pharmacokinetics and metabolite profiles?

Methodological Answer:

- Molecular Dynamics Simulations : Use software like GROMACS to model blood-brain barrier permeability (logBB > 0.3 indicates high penetration).

- ADMET Prediction : Tools like SwissADME estimate metabolic stability (CYP450 isoform interactions) and plasma protein binding (>90% suggests limited free circulation) .

- Metabolite Identification : In silico tools (e.g., Meteor Nexus) predict phase I metabolites (e.g., N-demethylation, hydroxylation) .

Advanced: How does the hydrochloride salt form influence crystallization and solubility?

Methodological Answer:

- Crystallization : Salt formation reduces lattice energy, promoting monoclinic crystal structures (confirmed via X-ray diffraction). Optimize by varying HCl addition rates during synthesis .

- Solubility : The hydrochloride salt increases aqueous solubility (e.g., ~50 mg/mL in water at 25°C) compared to the free base. Measure via shake-flask method with UV-Vis quantification at λₘₐₓ 260 nm .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 (quaternary carbons at δ 120–140 ppm) and HSQC for CH coupling .

- FT-IR : Confirm C-Cl stretch at 550–600 cm⁻¹ and tertiary amine N-CH₃ at 2800–3000 cm⁻¹.

- Elemental Analysis : Validate C, H, N, Cl content (theoretical: C 54.55%, H 6.71%, N 6.36%, Cl 24.09%) .

Advanced: What strategies improve yield in large-scale synthesis while minimizing byproducts?

Methodological Answer:

- Flow Chemistry : Continuous reactors reduce side reactions (e.g., dimerization) by controlling residence time and mixing efficiency.

- Catalytic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation rates .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.